

## Spantide II: A Technical Guide for Researchers

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Spantide II**, a potent and selective antagonist of the Neurokinin-1 receptor (NK-1R). This document details its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed to support research and development efforts in fields such as neurobiology, inflammation, and pain management.

### **Chemical Structure and Properties**

**Spantide II** is a synthetic undecapeptide, an analog of Substance P (SP), with key structural modifications that confer its antagonist properties and enhanced stability.[1]

Amino Acid Sequence: The sequence of **Spantide II** is [D-Lys(Nicotinoyl)]-Pro-3-Pal-Pro-[D-Phe(Cl2)]-Asn-D-Trp-Phe-D-Trp-Leu-Nle-NH2.[2] This structure incorporates several non-natural amino acids and modifications:

- N-terminal Nicotinoylation: The N-terminal D-Lysine is modified with a nicotinoyl group.
- D-Amino Acids: The presence of D-Lysine, D-Chlorophenylalanine, and D-Tryptophan enhances resistance to enzymatic degradation.
- Unnatural Amino Acids: Includes 3-(3-pyridyl)alanine (3-Pal) and Norleucine (NIe).

#### **Physicochemical Properties**



A summary of the key physicochemical properties of **Spantide II** is presented in the table below.

Property	Value	Reference
Molecular Formula	C86H104Cl2N18O13	INVALID-LINK
Molecular Weight	1668.8 g/mol	INVALID-LINK
Solubility	Soluble in water (1 mg/mL)	Echelon Biosciences
Stability	Maximum stability at pH 3-5.  Susceptible to degradation at pH < 2 and pH > 5. The shelf life (T90%) in aqueous ethanol (50%) is 230 days at 25°C.	INVALID-LINK
Appearance	White to off-white lyophilized powder	(General knowledge)

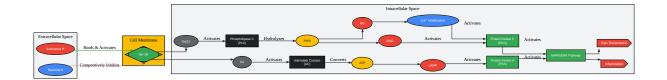
# Mechanism of Action: Antagonism of the Neurokinin-1 Receptor

**Spantide II** functions as a competitive antagonist of the Neurokinin-1 receptor (NK-1R), the primary receptor for the neuropeptide Substance P (SP).[1] SP is a key mediator of neurogenic inflammation, pain transmission, and various other physiological processes.[3][4] By binding to the NK-1R, **Spantide II** blocks the downstream signaling cascades normally initiated by SP.[1]

#### Substance P / NK-1R Signaling Pathway

The binding of Substance P to the G-protein coupled NK-1R activates multiple intracellular signaling pathways, primarily through the Gq/11 and Gs alpha subunits.[5] **Spantide II** competitively inhibits this binding, thereby preventing the activation of these downstream effectors.





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Caption: Substance P/NK-1R signaling and Spantide II inhibition.

#### **Experimental Protocols**

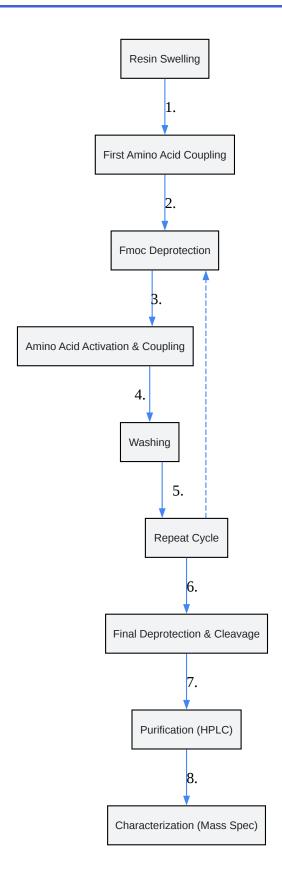
This section outlines methodologies for the synthesis and evaluation of **Spantide II**.

## Solid-Phase Peptide Synthesis (SPPS) of Spantide II

**Spantide II** can be synthesized using a standard Fmoc/tBu solid-phase peptide synthesis strategy.[6][7]

General Workflow:





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